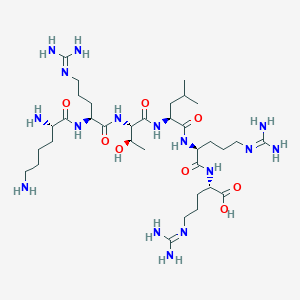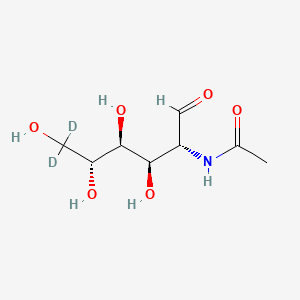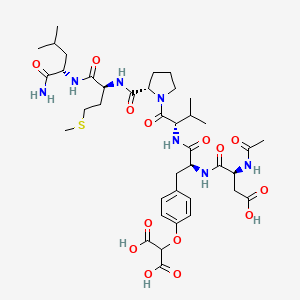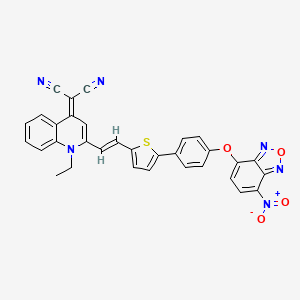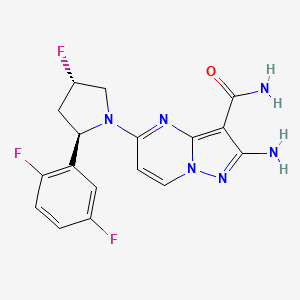
Emzeltrectinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emzeltrectinib is a synthetic organic compound known for its potent inhibitory effects on neurotrophic receptor tyrosine kinases (NTRK). It is particularly effective against the three NTRK isoforms: TrkA, TrkB, and TrkC. This compound is being investigated for its potential antineoplastic (anti-cancer) properties, making it a promising candidate in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Emzeltrectinib involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as amino, fluorophenyl, and carboxamide groups to the core structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvents like DMSO and PEG300 are commonly used in the preparation and purification stages .
Analyse Des Réactions Chimiques
Types of Reactions
Emzeltrectinib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Applications De Recherche Scientifique
Emzeltrectinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of NTRK inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving NTRK.
Medicine: Potential therapeutic agent for treating cancers with NTRK gene fusions.
Industry: Used in the development of new pharmaceuticals targeting NTRK-related diseases.
Mécanisme D'action
Emzeltrectinib exerts its effects by inhibiting the activity of neurotrophic receptor tyrosine kinases (NTRK). It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation in cancers with NTRK gene fusions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Entrectinib: Another NTRK inhibitor with similar mechanisms of action.
Larotrectinib: Selective inhibitor of NTRK with high specificity.
Repotrectinib: A potent inhibitor targeting multiple kinases including NTRK.
Uniqueness
Emzeltrectinib is unique due to its equipotent activity against all three NTRK isoforms (TrkA, TrkB, and TrkC), making it a versatile candidate for treating various cancers with NTRK gene fusions .
Propriétés
Numéro CAS |
2223678-97-3 |
|---|---|
Formule moléculaire |
C17H15F3N6O |
Poids moléculaire |
376.34 g/mol |
Nom IUPAC |
2-amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1 |
Clé InChI |
YFTARXQOKASKBW-JOYOIKCWSA-N |
SMILES isomérique |
C1[C@@H](CN([C@H]1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
SMILES canonique |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


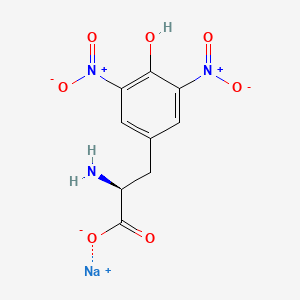
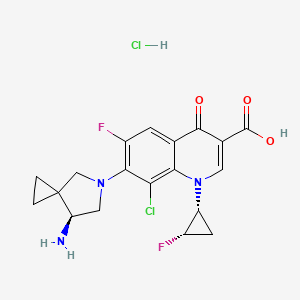
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
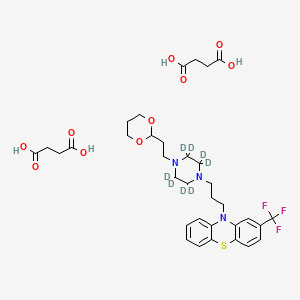

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
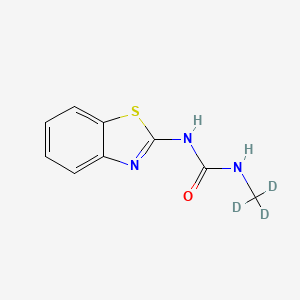
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)

